1-(Pyridin-2-yl)butan-1-amine physicochemical properties
1-(Pyridin-2-yl)butan-1-amine physicochemical properties
An In-Depth Technical Guide to the Physicochemical Characterization of 1-(Pyridin-2-yl)butan-1-amine
Executive Summary
1-(Pyridin-2-yl)butan-1-amine is a heterocyclic compound featuring a pyridine ring and a chiral butan-1-amine substituent. As a structural motif, it holds potential as a valuable building block in medicinal chemistry and materials science, where the pyridine ring can engage in hydrogen bonding and metal coordination, and the primary amine offers a reactive handle for further functionalization. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the synthesis, purification, and in-depth physicochemical characterization of this compound. Given the limited availability of published experimental data, this document combines theoretical predictions with established, field-proven analytical protocols. It serves not only as a data repository but as a practical manual for generating and validating the core physicochemical parameters essential for advancing research and development activities.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of 1-(Pyridin-2-yl)butan-1-amine—specifically, the presence of both a weakly basic pyridine nitrogen and a more basic primary aliphatic amine—dictate its chemical behavior and reactivity.
Chemical Structure:
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-pyridin-2-ylbutan-1-amine | - |
| Molecular Formula | C₉H₁₄N₂ | [1][2] |
| Molecular Weight | 150.22 g/mol | [2] |
| Monoisotopic Mass | 150.11570 Da | [1] |
| SMILES | CCCC(C1=CC=CC=N1)N | [1] |
| InChI | InChI=1S/C9H14N2/c1-2-5-8(10)9-6-3-4-7-11-9/h3-4,6-8H,2,5,10H2,1H3 | [1] |
| InChIKey | BFKHSLAQEYFTPC-UHFFFAOYSA-N | [1] |
Proposed Synthesis and Purification Workflow
A robust and reproducible synthetic route is paramount. While specific literature on this exact molecule is scarce, a logical and widely applicable approach is the reductive amination of the corresponding ketone, 1-(pyridin-2-yl)butan-1-one. This method is highly effective for forming primary amines.
Caption: Proposed workflow for synthesis and purification.
Experimental Protocol: Reductive Amination
Causality: This protocol is chosen for its high functional group tolerance and generally good yields. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is more selective for the protonated imine intermediate than for the starting ketone, minimizing the formation of the corresponding alcohol byproduct.
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Reaction Setup: To a solution of 1-(pyridin-2-yl)butan-1-one (1.0 eq) in methanol (0.2 M), add ammonium acetate (5.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Workup: Quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~2 to decompose any remaining reducing agent. Basify the mixture with 6 M NaOH (aq) to a pH of ~12.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to elute the final product.
-
Validation: Confirm the purity and identity of the collected fractions using TLC, NMR, and MS analysis.
Spectroscopic and Analytical Characterization
Structural elucidation relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.
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¹H NMR Spectroscopy (Expected):
-
Pyridine Ring Protons (4H): Four distinct signals in the aromatic region (~7.0-8.6 ppm). The proton adjacent to the nitrogen (at the 6-position) will be the most downfield.
-
Methine Proton (-CH(NH₂)-) (1H): A triplet or multiplet around 3.5-4.5 ppm, deshielded by both the pyridine ring and the amine.
-
Amine Protons (-NH₂) (2H): A broad singlet that can appear over a wide range (1.5-3.5 ppm). Its chemical shift is concentration and solvent-dependent.
-
Butyl Chain Protons (7H): A series of multiplets in the aliphatic region (~0.8-1.8 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm.
-
-
¹³C NMR Spectroscopy (Expected):
-
Pyridine Carbons (5C): Five signals in the aromatic region (~120-160 ppm).
-
Methine Carbon (-CH(NH₂)-) (1C): A signal around 50-65 ppm.
-
Butyl Chain Carbons (3C): Three distinct signals in the aliphatic region (~10-40 ppm).
-
-
Protocol for NMR Analysis:
-
Prepare a sample by dissolving 5-10 mg of the purified amine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
-
Self-Validation: To confirm the identity of the -NH₂ signal, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the broad singlet signal due to proton-deuterium exchange confirms its assignment as the amine protons.[3][4]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For a primary amine, the N-H stretch is a key diagnostic feature.
-
Expected Absorption Bands:
-
N-H Stretch (Primary Amine): A characteristic pair of medium-intensity peaks between 3300-3500 cm⁻¹.[3][5] This doublet arises from symmetric and asymmetric stretching modes.[5]
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C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹.
-
C-H Stretch (sp²): Weaker absorptions just above 3000 cm⁻¹.
-
C=N and C=C Stretch (Pyridine): Absorptions in the 1400-1600 cm⁻¹ region.
-
-
Protocol for Attenuated Total Reflectance (ATR)-IR:
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small drop of the purified liquid sample directly onto the crystal.
-
Acquire the spectrum over a range of 4000-600 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
Mass Spectrometry (MS)
MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.
-
The Nitrogen Rule: With two nitrogen atoms (an even number), the molecular ion (M⁺) peak for 1-(Pyridin-2-yl)butan-1-amine is expected to have an even mass-to-charge ratio (m/z) of 150, which is consistent with its molecular weight.
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Expected Fragmentation: The most likely fragmentation pathway is alpha-cleavage, where the bond between the methine carbon (C1) and the adjacent carbon in the butyl chain (C2) breaks. This is a characteristic fragmentation for amines.[6]
Caption: Predicted primary fragmentation via alpha-cleavage.
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Protocol for LC-MS Analysis:
-
Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.
-
Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Obtain the full scan mass spectrum to identify the protonated molecule [M+H]⁺ at m/z = 151.12.[1]
-
Perform tandem MS (MS/MS) on the parent ion to observe the characteristic fragmentation pattern.
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Core Physicochemical Properties
Understanding properties like pKa, solubility, and lipophilicity is critical in drug development, as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity Constant (pKa)
The pKa value defines the extent of ionization at a given pH. This molecule has two basic centers: the pyridine nitrogen and the primary amine. The aliphatic amine is expected to be the more basic site.
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Predicted pKa: The pKa of the conjugate acid of the aliphatic amine is predicted to be around 9.0-10.5, similar to other primary alkylamines.[7][8] The pyridine nitrogen's conjugate acid will have a much lower pKa, typically around 5.0.
-
Significance: The pKa dictates the charge state of the molecule at physiological pH (~7.4). With a pKa > 8.0, the primary amine will be almost fully protonated and positively charged in the body, which significantly impacts membrane permeability and receptor interactions.
-
Protocol for Potentiometric Titration:
-
Accurately prepare a ~0.01 M solution of the amine in water.
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
-
Record the pH after each addition of titrant.
-
Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.
-
Aqueous Solubility
Solubility is a key factor for oral bioavailability and formulation development.
-
Protocol for Shake-Flask Solubility Assay (Thermodynamic):
-
Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method, such as HPLC-UV or LC-MS.
-
Lipophilicity (LogP / LogD)
Lipophilicity measures the partitioning of a compound between an oily (n-octanol) and an aqueous phase. It is a critical predictor of a drug's ability to cross biological membranes.
-
LogP vs. LogD: LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species. For a basic compound like this amine, LogD at pH 7.4 is the more physiologically relevant parameter.
-
Predicted LogP: The predicted XlogP value is approximately 1.0, indicating moderate lipophilicity.[1]
-
Protocol for Shake-Flask LogD₇.₄ Measurement:
-
Prepare a stock solution of the compound in n-octanol.
-
Mix a known volume of this stock solution with an equal volume of PBS (pH 7.4) that has been pre-saturated with n-octanol.
-
Vortex the mixture vigorously for several minutes and then centrifuge to separate the two phases.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Safety and Handling
Based on the constituent functional groups (pyridine and aliphatic amine), appropriate safety precautions must be observed.
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation or damage.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
Conclusion
1-(Pyridin-2-yl)butan-1-amine presents as a promising, yet under-characterized, chemical entity. This guide provides a comprehensive, scientifically grounded framework for its synthesis and detailed physicochemical analysis. By following the outlined protocols, researchers can generate the high-quality, validated data necessary to assess its potential in drug discovery and other advanced applications. The combination of predictive analysis and rigorous experimental methodology detailed herein ensures a robust foundation for future research endeavors.
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